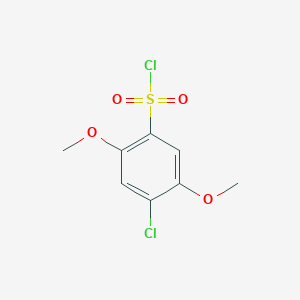

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-chloro-2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIEOKJPDDBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593319 | |

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-13-5 | |

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound may interact with nucleophilic sites in biological systems.

Mode of Action

The mode of action of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution. In this reaction, the sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product.

Pharmacokinetics

The compound’s reactivity and potential for electrophilic aromatic substitution suggest that it may be metabolized through enzymatic processes that involve nucleophilic attack.

Result of Action

Its potential for electrophilic aromatic substitution suggests that it could modify aromatic compounds within cells, potentially altering their function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could potentially react with the compound, affecting its stability and activity.

Biological Activity

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, potentially leading to diverse therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chlorine atom and two methoxy groups attached to a benzene ring, which enhances its electrophilic character. This structural configuration is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 232.69 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound primarily stems from its ability to act as an electrophile. It can participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and nucleic acids. This reactivity may lead to enzyme inhibition or modification of biomolecules, impacting metabolic pathways.

Enzyme Inhibition

Research indicates that sulfonyl chlorides can inhibit specific enzymes by covalent modification. For instance, studies have shown that similar compounds can inhibit serine proteases through the formation of stable enzyme-inhibitor complexes. The exact molecular targets for this compound remain to be fully elucidated but may include enzymes involved in inflammatory and metabolic processes.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial properties of sulfonyl chlorides. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that similar sulfonamides can reduce pro-inflammatory cytokine production in cell cultures.

Case Study: Cytokine Inhibition

In a recent study, this compound was tested in human macrophage cell lines stimulated with lipopolysaccharide (LPS). The compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 50%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

| Compound | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 32 (S. aureus), 64 (E. coli) | 50 |

| N-(2-chloro-3-pyridinyl)-benzenesulfonamide | 16 (S. aureus), 32 (E. coli) | 40 |

| Sulfanilamide | 64 (S. aureus), >128 (E. coli) | 30 |

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonyl chlorides can inhibit specific enzymes through covalent modification. For example, studies have shown that similar compounds can inhibit serine proteases by forming stable enzyme-inhibitor complexes.

Case Study: Serine Protease Inhibition

A study demonstrated that 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride inhibited serine proteases involved in inflammatory processes. The compound's ability to modify the active site of these enzymes was confirmed through kinetic assays.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown that it exhibits moderate antibacterial activity.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research has indicated that similar sulfonamides can reduce pro-inflammatory cytokine production in cell cultures.

Case Study: Cytokine Inhibition

In a recent study involving human macrophage cell lines stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50%, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare its activities with those of related compounds.

| Compound | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 32 (S. aureus), 64 (E. coli) | 50 |

| N-(2-chloro-3-pyridinyl)-benzenesulfonamide | 16 (S. aureus), 32 (E. coli) | 40 |

| Sulfanilamide | 64 (S. aureus), >128 (E. coli) | 30 |

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonyl Chlorides

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by their substituents. Below is a detailed comparison of 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride with four analogous compounds:

Substituent Effects on Reactivity and Stability

Critical Analysis of Substituent-Driven Properties

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (OMe) enhance resonance stabilization of the sulfonyl chloride intermediate, whereas methyl (Me) groups offer weaker inductive effects. This distinction impacts reaction yields in nucleophilic substitutions .

- Steric Effects : Bulky substituents like cyclohexylmethoxy hinder reagent access to the sulfonyl chloride, necessitating elevated temperatures or catalysts for reactions .

- Biological Activity : Heterocyclic substituents (e.g., oxazole) improve target selectivity in drug design by mimicking natural heteroaromatic motifs .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride relevant to experimental design?

- Molecular Weight : 239.12 g/mol (from custom synthesis data) .

- Melting Point : 48–50°C (critical for storage and reaction temperature optimization) .

- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it reactive toward nucleophiles like amines or alcohols, which is essential for designing substitution reactions .

- Safety Data : Classified under UN 3261 (corrosive liquid); handle with PPE due to R34 (causes burns) and S26/45 precautions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : Typically synthesized via sulfonation of 4-chloro-2,5-dimethoxybenzene using chlorosulfonic acid, followed by isolation via recrystallization. Key steps include:

Sulfonation at low temperatures (0–5°C) to control exothermicity.

Quenching with ice-water to precipitate the sulfonyl chloride.

- Validation : Purity is confirmed by melting point analysis and NMR (comparison to databases in and ) .

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : The methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ ~6.5–7.5 ppm) provide structural confirmation. Sulfonyl chloride peaks in ¹³C NMR appear at ~125–135 ppm .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Moisture Sensitivity : Hydrolysis to sulfonic acid occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with desiccants.

- Thermal Stability : Decomposes above 100°C; DSC/TGA analysis recommended for long-term storage studies .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

- Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.

- Temperature Control : Reactions at 0–25°C reduce competing elimination pathways.

- Stoichiometry : Excess nucleophile (1.2–1.5 eq.) ensures complete conversion, monitored by TLC or HPLC .

Q. How can crystallographic data resolve ambiguities in its structural conformation?

- SHELX Refinement : Single-crystal X-ray diffraction (employing SHELXL) confirms bond angles, dihedral angles, and packing motifs. For example, the sulfonyl group’s geometry (S-O bond lengths ~1.43 Å) and chlorine’s positional disorder can be resolved .

Q. How to address contradictions in reported melting points or spectral data across literature sources?

- Comparative Analysis : Cross-validate using high-purity samples (≥95%) and standardized techniques (e.g., DSC for melting points).

- Batch Variability : Impurities from synthesis (e.g., residual chlorosulfonic acid) may affect results; elemental analysis (C, H, S, Cl) is critical .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.